molecular formula C10H22N2 B13208801 [4-(Methylamino)butyl][(2-methylcyclopropyl)methyl]amine

[4-(Methylamino)butyl][(2-methylcyclopropyl)methyl]amine

Cat. No.: B13208801
M. Wt: 170.30 g/mol
InChI Key: QRVYPWDPWFXDQE-UHFFFAOYSA-N
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Description

[4-(Methylamino)butyl][(2-methylcyclopropyl)methyl]amine is a chemical compound with the molecular formula C10H22N2. It is also known by its IUPAC name, N1-methyl-N4-((2-methylcyclopropyl)methyl)butane-1,4-diamine dihydrochloride . This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals.

Preparation Methods

The synthesis of [4-(Methylamino)butyl][(2-methylcyclopropyl)methyl]amine involves several steps. One common synthetic route includes the reaction of 4-bromobutylamine with 2-methylcyclopropylmethanamine under specific conditions to form the desired product . The reaction typically requires a solvent such as ethanol and a catalyst like palladium on carbon. The reaction mixture is heated under reflux for several hours to ensure complete conversion.

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

[4-(Methylamino)butyl][(2-methylcyclopropyl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide. The major products of oxidation are typically the corresponding amine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions generally yield the corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted amines. Common reagents for these reactions include alkyl halides and aryl halides.

Scientific Research Applications

[4-(Methylamino)butyl][(2-methylcyclopropyl)methyl]amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: This compound is used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.

    Medicine: It has potential applications in drug discovery and development. Researchers use it to explore new therapeutic agents and understand their mechanisms of action.

    Industry: It is used in the development of new materials and chemicals, particularly in the pharmaceutical and agrochemical industries.

Mechanism of Action

The mechanism of action of [4-(Methylamino)butyl][(2-methylcyclopropyl)methyl]amine involves its interaction with specific molecular targets. It is believed to act on certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is known to influence neurotransmitter systems and cellular signaling pathways .

Comparison with Similar Compounds

[4-(Methylamino)butyl][(2-methylcyclopropyl)methyl]amine can be compared with other similar compounds, such as:

    N-Methyl-1,4-butanediamine: This compound has a similar structure but lacks the cyclopropyl group. It is used in similar applications but may have different reactivity and biological activity.

    Cyclopropylmethylamine: This compound contains the cyclopropyl group but lacks the butyl chain. It is used in the synthesis of various organic compounds and has different chemical properties.

    N-Methylcyclopropylamine: This compound has a similar structure but with a different substitution pattern. It is used in research and development for studying reaction mechanisms and developing new synthetic methodologies.

The uniqueness of this compound lies in its combination of the butyl chain and the cyclopropyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H22N2

Molecular Weight

170.30 g/mol

IUPAC Name

N-methyl-N'-[(2-methylcyclopropyl)methyl]butane-1,4-diamine

InChI

InChI=1S/C10H22N2/c1-9-7-10(9)8-12-6-4-3-5-11-2/h9-12H,3-8H2,1-2H3

InChI Key

QRVYPWDPWFXDQE-UHFFFAOYSA-N

Canonical SMILES

CC1CC1CNCCCCNC

Origin of Product

United States

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